molecular formula C19H12N2O3S B5649736 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5649736
M. Wt: 348.4 g/mol
InChI Key: YTWAVRRKBKFWBN-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of benzoxazinones. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and medicine. The presence of the benzoxazinone moiety imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents to form the benzoxazinone core. One common method involves the reaction of anthranilic acid with acyl chlorides in the presence of a base such as triethylamine. The intermediate product is then cyclized using a cyclization agent like cyanuric chloride to form the benzoxazinone ring .

Industrial Production Methods

Industrial production of benzoxazinone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazinone compounds .

Scientific Research Applications

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazinone moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of both the benzoxazinone and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17(16-6-3-11-25-16)20-13-9-7-12(8-10-13)18-21-15-5-2-1-4-14(15)19(23)24-18/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAVRRKBKFWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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